molecular formula C23H30N2O4 B577156 methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate CAS No. 14509-92-3

methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Cat. No.: B577156
CAS No.: 14509-92-3
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-CGJCNEAHSA-N
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Description

Mitraciliatine is a naturally occurring indole alkaloid found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This compound is one of several diastereomers of mitragynine, which is known for its analgesic properties. Mitraciliatine has been studied for its potential therapeutic effects, particularly in pain management, due to its interaction with opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mitraciliatine involves the extraction of alkaloids from the leaves of Mitragyna speciosa. The extraction process typically employs solvent extraction methods, such as rapid solvent extraction and ultrasound-assisted extraction. These methods are chosen for their efficiency in yielding high-purity compounds .

Industrial Production Methods: Industrial production of mitraciliatine follows similar extraction techniques but on a larger scale. The process involves the use of organic solvents and advanced purification techniques, such as chromatography, to isolate and purify the compound. The conditions are optimized to ensure maximum yield and purity while minimizing the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: Mitraciliatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of mitraciliatine, each with unique pharmacological profiles. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Mitraciliatine exerts its effects primarily through its interaction with opioid receptors, specifically the μ-opioid receptor and κ-opioid receptor. It acts as a partial agonist at the μ-opioid receptor and an agonist at the κ-opioid receptor. This interaction modulates pain perception and provides analgesic effects without the severe side effects associated with traditional opioids .

Comparison with Similar Compounds

Uniqueness: Mitraciliatine is unique due to its specific stereochemical configuration, which influences its interaction with opioid receptors and its pharmacological profile. Unlike its diastereomers, mitraciliatine has been shown to have a distinct balance of efficacy and safety, making it a promising candidate for further research and development .

Properties

CAS No.

14509-92-3

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (E)-2-[(2S,3R,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19+/m0/s1

InChI Key

LELBFTMXCIIKKX-CGJCNEAHSA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC

SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Reactant of Route 2
methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Reactant of Route 3
methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Reactant of Route 4
methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Reactant of Route 5
methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Reactant of Route 6
methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

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